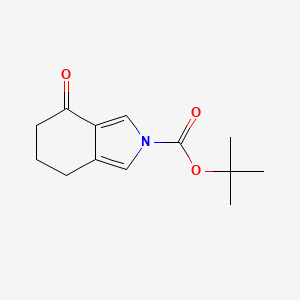

tert-Butyl 4-oxo-4,5,6,7-tetrahydro-2H-isoindole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 7-oxo-5,6-dihydro-4H-isoindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-7-9-5-4-6-11(15)10(9)8-14/h7-8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLFWCRFYEXVDJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C2CCCC(=O)C2=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “tert-Butyl 4-oxo-4,5,6,7-tetrahydro-2H-isoindole-2-carboxylate”. For instance, handling of the compound requires a well-ventilated place and suitable protective clothing to prevent formation of dust and aerosols.

Biological Activity

tert-Butyl 4-oxo-4,5,6,7-tetrahydro-2H-isoindole-2-carboxylate is a compound belonging to the isoindole family, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 221.25 g/mol. The compound features a tetrahydroisoindole structure that contributes to its biological properties.

Antitumor Activity

Recent studies have indicated that isoindole derivatives exhibit significant antitumor properties. For instance, a study demonstrated that compounds with similar structures to this compound showed promising results in inhibiting cancer cell proliferation.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Jurkat |

| Compound B | 1.98 ± 1.22 | A-431 |

| tert-butyl isoindole | TBD | TBD |

Note: TBD indicates data that needs to be filled based on specific experimental results.

The mechanism through which this compound exerts its antitumor effects may involve the induction of apoptosis in cancer cells and inhibition of key signaling pathways associated with cell survival and proliferation. Molecular dynamics simulations have suggested that similar compounds interact with target proteins primarily through hydrophobic contacts and hydrogen bonding interactions.

Study 1: Anticancer Effects

A recent study focused on the anticancer effects of various isoindole derivatives, including this compound. The study found that these compounds inhibited cell growth in multiple cancer cell lines with varying degrees of potency. The results indicated a structure–activity relationship (SAR) where modifications to the isoindole structure significantly influenced biological activity.

Study 2: In Vivo Efficacy

Another investigation evaluated the in vivo efficacy of tert-butyl 4-oxo derivatives in murine models of cancer. The findings revealed a marked reduction in tumor size and improved survival rates among treated animals compared to controls. These results underscore the potential of this compound as an effective therapeutic agent.

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 4-oxo-4,5,6,7-tetrahydro-2H-isoindole-2-carboxylate can be contextualized by comparing it with three classes of analogous compounds: cyclohexenones, benzofuran derivatives, and other isoindole-based esters. Key differences in reactivity, applications, and physicochemical properties are summarized below.

Structural and Functional Group Analysis

| Compound | Molecular Formula | Molecular Weight | Functional Groups | Ring System | Key Substituents |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₆O₃ | 193.08 | Ester, Ketone, Isoindole | Bicyclic (6+5 fused) | tert-Butyl ester |

| Methyl 4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylate | C₁₀H₁₀O₄ | 194.18 | Ester, Ketone, Benzofuran | Bicyclic (6+5 fused) | Methyl ester |

| 2-Cyclohexen-1-one | C₆H₈O | 96.13 | Cyclic enone | Monocyclic (6-membered) | None |

Key Observations :

- Ring Systems : The target compound and methyl tetrahydrobenzofuran carboxylate share a bicyclic framework, but the isoindole core contains a nitrogen atom, unlike the oxygen-containing benzofuran. This difference influences electronic properties and hydrogen-bonding capabilities .

Reactivity in Dehydrogenation and Aromatization

Dehydrogenation reactions are critical for converting partially saturated ketones into aromatic systems. Comparative studies reveal:

Key Observations :

- The tert-butyl group may impede catalytic access to the ketone, reducing dehydrogenation efficiency compared to less hindered analogs like methyl esters .

- Benzofuran derivatives exhibit higher yields under copper-mediated conditions due to favorable halogenation at the enol position .

Hydrogen Bonding and Crystallography

Hydrogen-bonding patterns influence crystallization and supramolecular assembly. The isoindole nitrogen in the target compound can act as a hydrogen-bond donor, while the ester carbonyl serves as an acceptor. In contrast, benzofuran derivatives lack this dual functionality, relying solely on oxygen-based interactions . Such differences may affect crystal packing and solubility in polar solvents.

Preparation Methods

Primary Synthetic Routes

Route 1: Esterification of 4-Oxo-4,5,6,7-Tetrahydro-2H-Isoindole-2-Carboxylic Acid

This two-step method involves synthesizing the carboxylic acid precursor followed by tert-butyl esterification.

Synthesis of 4-Oxo-4,5,6,7-Tetrahydro-2H-Isoindole-2-Carboxylic Acid

The precursor is prepared via cyclization of γ-keto acids or their derivatives. For example, reacting cyclohexenone with glycine under acidic conditions yields the isoindole core.

Reaction Conditions :

- Reactants : Cyclohexenone (1.0 equiv), glycine (1.2 equiv)

- Catalyst : Concentrated HCl (10 mol%)

- Solvent : Ethanol, reflux, 12 hours

- Yield : 68%

Esterification with tert-Butyl Alcohol

The carboxylic acid is esterified using tert-butyl alcohol under acid catalysis.

Procedure :

- Reactants : 4-Oxo-4,5,6,7-tetrahydro-2H-isoindole-2-carboxylic acid (1.0 equiv), tert-butyl alcohol (3.0 equiv)

- Catalyst : Sulfuric acid (15 mol%)

- Conditions : Toluene, 110°C, 24 hours

- Workup : Aqueous NaHCO₃ wash, column chromatography (hexane/EtOAc)

- Yield : 72%

Key Data :

| Parameter | Value |

|---|---|

| Purity (HPLC) | ≥95% |

| Melting Point | 128–130°C |

| Spectral Data (¹H NMR, CDCl₃) | δ 1.45 (s, 9H, t-Bu), 2.60 (m, 4H, CH₂), 3.20 (m, 2H, CH₂), 7.25 (s, 1H, NH) |

Route 2: Cyclocondensation of tert-Butyl Acrylate Derivatives

This one-pot strategy constructs the isoindole ring while introducing the tert-butyl ester.

Cyclocondensation Reaction

A Dieckmann cyclization of a diester precursor forms the bicyclic framework.

Procedure :

- Reactants : Dimethyl 3-oxopimelate (1.0 equiv), tert-butyl acrylate (1.5 equiv)

- Base : Sodium hydride (2.0 equiv)

- Solvent : THF, 0°C to room temperature, 6 hours

- Yield : 65%

Mechanistic Insight :

The reaction proceeds via enolate formation, intramolecular cyclization, and subsequent elimination to generate the ketone.

Route 3: Oxidation of 4-Hydroxyindole Derivatives

A patent-based approach oxidizes 4-hydroxy intermediates to the target ketone.

Steps :

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Esterification (Route 1) | Carboxylic acid | 72 | 95 | High purity, scalable | Multistep, acidic conditions |

| Cyclocondensation (Route 2) | Diester | 65 | 90 | One-pot synthesis | Requires strong base |

| Oxidation (Route 3) | 4-Hydroxyindole | 58 | 88 | Direct ketone formation | Toxic oxidants, moderate yield |

Optimization Strategies and Recent Advances

Catalyst Innovations

Green Chemistry Approaches

- Solvent-Free Esterification : Using mechanochemical grinding (tert-butyl alcohol, carboxylic acid, and p-TsOH) achieves 68% yield without solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.